Human IP Receptor Binding Affinity and cAMP Potency: Ralinepag vs. Selexipag Metabolite (MRE-269)
In a direct head-to-head comparison using human IP receptor-expressing cells, Ralinepag exhibited 7.7-fold higher potency in stimulating cAMP accumulation than MRE-269, the active metabolite of selexipag. Ralinepag demonstrated a cAMP EC₅₀ of 24 nM, whereas MRE-269 required 184 nM to achieve equivalent receptor activation [1]. Ralinepag also displays a binding affinity (Ki) of approximately 3 nM for the human IP receptor, with 42- to 2900-fold selectivity over other prostanoid family receptors including DP1, EP1-4 [2].
| Evidence Dimension | cAMP accumulation potency (EC₅₀) at human IP receptor |
|---|---|
| Target Compound Data | EC₅₀ = 24 nM |
| Comparator Or Baseline | MRE-269 (active metabolite of selexipag): EC₅₀ = 184 nM |
| Quantified Difference | 7.7-fold greater potency for Ralinepag |
| Conditions | Human IP receptor-expressing cells; cAMP accumulation assay |
Why This Matters
Higher receptor potency enables lower compound concentrations to achieve equivalent target engagement, potentially reducing off-target effects in downstream mechanistic studies.
- [1] Adams J, et al. Pharmacokinetics and pre-clinical efficacy of ralinepag (APD811) in humans and rats. ERS International Congress 2017; Abstract 4662. View Source
- [2] NCATS Inxight Drugs — RALINEPAG. Accessed 2026. View Source
